molecular formula C23H26N2O3 B10824183 Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate

Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate

Cat. No.: B10824183
M. Wt: 378.5 g/mol
InChI Key: WKKVRVJYVBMPBK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate is a complex organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, in multicomponent reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate stands out due to its unique combination of the indole moiety with a benzyl group and a dimethylbutanoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C23H26N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15,20H,14H2,1-4H3,(H,24,26)

InChI Key

WKKVRVJYVBMPBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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